(2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
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Overview
Description
The compound (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic molecule featuring a piperidine ring substituted with multiple hydroxyl groups and a benzyloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine derivatives and benzyl alcohol.
Stepwise Synthesis:
Reaction Conditions: These steps often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group, potentially converting it to a hydroxyl group.
Substitution: The benzyloxyethyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Conversion to hydroxyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with piperidine derivatives.
Drug Development: Exploration as a scaffold for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for diseases involving piperidine derivatives.
Diagnostic Tools: Use in the development of diagnostic agents due to its unique structure.
Industry
Material Science: Application in the synthesis of novel materials with specific properties.
Chemical Manufacturing: Use as a building block in the production of various chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and benzyloxyethyl side chain play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-1-(2-(Methoxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R,3R,4R,5S)-1-(2-(Ethoxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Features an ethoxy group, leading to different chemical properties.
Uniqueness
The presence of the benzyloxy group in (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2/t12-,13+,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHOHXBNNLDFIX-LXTVHRRPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCOCC2=CC=CC=C2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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